molecular formula C15H15ClN2O2 B251095 N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-furamide

N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-furamide

Cat. No.: B251095
M. Wt: 290.74 g/mol
InChI Key: HPAWSCXYYQKGBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-furamide, also known as CPP-109, is a chemical compound that has been studied extensively for its potential therapeutic applications. It is a derivative of a naturally occurring compound called GABA, which is an inhibitory neurotransmitter in the brain. CPP-109 has been shown to have promising results in preclinical studies for the treatment of addiction, particularly cocaine and alcohol addiction.

Mechanism of Action

The mechanism of action of N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-furamide is thought to be related to its ability to inhibit an enzyme called GABA transaminase. This enzyme is responsible for breaking down GABA in the brain, and by inhibiting its activity, this compound can increase the levels of GABA in the brain. This, in turn, can help to reduce the rewarding effects of drugs of abuse and decrease drug-seeking behavior.
Biochemical and Physiological Effects
In addition to its effects on addiction, this compound has also been shown to have other biochemical and physiological effects. For example, it has been shown to increase the levels of GABA in the brain, which can have a calming effect and reduce anxiety. It has also been shown to have anti-convulsant properties, which could make it useful in the treatment of seizures.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-furamide in lab experiments is that it has a well-defined mechanism of action and has been extensively studied in preclinical models. This makes it a useful tool for investigating the neurobiology of addiction and other related disorders. However, one of the limitations of using this compound is that it can be difficult to administer in vivo, as it has poor solubility and bioavailability.

Future Directions

There are several future directions for research on N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-furamide. One area of interest is its potential use in the treatment of other addictive disorders, such as opioid addiction. Another area of interest is its potential use in the treatment of anxiety disorders, given its ability to increase GABA levels in the brain. Additionally, there is ongoing research into the development of more effective formulations of this compound that could improve its solubility and bioavailability.

Synthesis Methods

N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-furamide is synthesized through a multi-step process that involves the reaction of 3-chloro-2-(1-pyrrolidinyl)aniline with furan-2-carboxylic acid. The resulting compound is then purified through a series of chromatography and crystallization steps to obtain this compound in its final form.

Scientific Research Applications

N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-furamide has been the subject of numerous scientific studies for its potential therapeutic applications. One of the most promising areas of research has been its use in the treatment of addiction. Preclinical studies have shown that this compound can reduce the reinforcing effects of cocaine and alcohol, and can also decrease drug-seeking behavior in animal models.

Properties

Molecular Formula

C15H15ClN2O2

Molecular Weight

290.74 g/mol

IUPAC Name

N-(3-chloro-2-pyrrolidin-1-ylphenyl)furan-2-carboxamide

InChI

InChI=1S/C15H15ClN2O2/c16-11-5-3-6-12(14(11)18-8-1-2-9-18)17-15(19)13-7-4-10-20-13/h3-7,10H,1-2,8-9H2,(H,17,19)

InChI Key

HPAWSCXYYQKGBR-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=CO3

Canonical SMILES

C1CCN(C1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=CO3

solubility

1.2 [ug/mL]

Origin of Product

United States

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